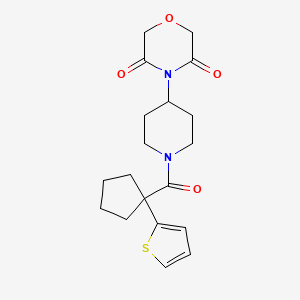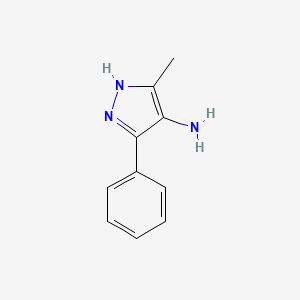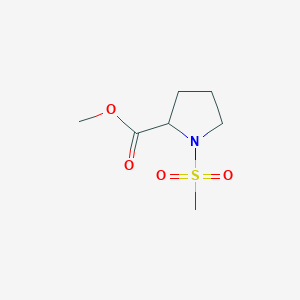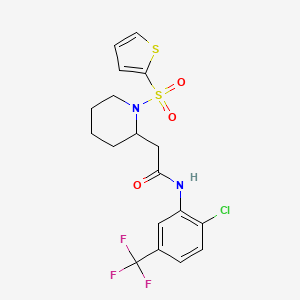
3-(Pentyloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pentyloxy)benzaldehyde is a unique chemical compound with the linear formula C12H16O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=CC1=CC=CC(OCCCCC)=C1 . The InChI representation is 1S/C12H16O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.26 . It is stored at a temperature between 28°C .科学的研究の応用
Green Chemistry Education
An experiment for undergraduate organic chemistry classes utilizes an ionic liquid as a solvent and catalyst for an organic reaction. This experiment includes a Knoevenagel condensation between benzaldehyde and malononitrile, showcasing innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Catalysis and Chemical Synthesis
A study on sulfated Ti-SBA-15 catalyst shows enhanced conversion of benzyl alcohol to benzaldehyde. This research indicates the potential of such catalysts in the synthesis of benzaldehyde, which has numerous industrial applications (Sharma, Soni, & Dalai, 2012).
Enzyme-Catalyzed Chemical Reactions
Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives. Research into the asymmetric synthesis of such derivatives explores innovative enzymatic approaches in chemical engineering (Kühl et al., 2007).
Molecular Structure Analysis
A comparative study of substituted benzaldehydes, including their molecular structure, vibrational spectral studies, and non-linear optical (NLO) properties, highlights the diverse applications of benzaldehyde derivatives in manufacturing dyes, perfumes, flavorings, and pharmaceuticals (Yadav, Sharma, & Kumar, 2018).
Insights into Chemical Reaction Mechanisms
Research provides insights into the catalysis of Stetter and benzoin reactions, particularly focusing on the role of the N-aryl substituent. This study contributes to understanding the mechanisms of reactions involving benzaldehyde derivatives (Collett et al., 2013).
Photocatalytic Applications
A study on graphitic carbon nitride as a metal-free photocatalyst demonstrates its effectiveness in the selective synthesis of benzaldehyde from benzyl alcohol. This research opens avenues for environmentally friendly photocatalytic applications (Lima et al., 2017).
Biotechnological Production
The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor is explored for its potential in the flavor industry. This study bridges the gap between chemical synthesis and biotechnological production (Craig & Daugulis, 2013).
Nanoparticle Catalysis
Research on NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde presents a milder and more efficient approach to synthesizing benzaldehyde, illustrating the potential of nanoparticle catalysis in organic chemistry (Iraqui, Kashyap, & Rashid, 2020).
Structural Characterization
Studies on the structure of benzaldehyde derivatives, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, contribute to our understanding of their chemical properties and potential applications (Özay et al., 2013).
Photo-Oxidation Studies
A study on the photo-oxidation of benzyl alcohol to benzaldehyde using heteropolyacids-immobilized graphitic carbon nitride highlights a new approach to benzaldehyde production under environmentally benign conditions (Wu, An, & Song, 2020).
Kinetics of Chemical Reactions
Research into the kinetics of benzoin condensation catalyzed by thiazolium ion provides valuable insights into the reaction mechanisms and rates involving benzaldehyde derivatives (White & Leeper, 2001).
Genotoxicity Studies
A study on the genotoxicity of benzaldehyde in Drosophila melanogaster using the Wing Somatic Mutation and Recombination Test (SMART) contributes to understanding its genetic impact, which is crucial for its safe application in various industries (Deepa Pv et al., 2012).
Safety and Hazards
作用機序
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
It’s worth noting that benzaldehydes, in general, have been found to disrupt cellular antioxidation systems . They can elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that 3-(Pentyloxy)benzaldehyde might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
Given the potential antioxidation disruption activity of benzaldehydes , it’s plausible that this compound could impact pathways related to oxidative stress.
Pharmacokinetics
Benzaldehydes have been found to promote the absorption of drugs with lower oral bioavailability through disturbing the integrity of lipid bilayer enhanced membrane permeability . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
As a benzaldehyde, it may potentially disrupt cellular antioxidation systems , but the specific effects of this disruption are not known
特性
IUPAC Name |
3-pentoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTVZBSJJCTNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2742178.png)





![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)
![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2742192.png)
![2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B2742193.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide](/img/structure/B2742195.png)
